Magnesium carbonate hydrate

Description

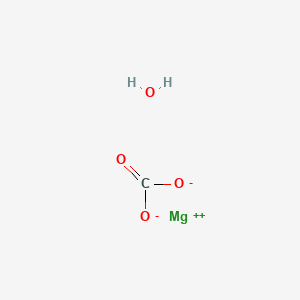

Magnesium carbonate is a magnesium salt with formula CMgO3. Its hydrated forms, particularly the di-, tri-, and tetrahydrates occur as minerals. It has a role as an antacid and a fertilizer. It is a magnesium salt, a carbonate salt, a one-carbon compound and an organic magnesium salt.

Magnesium carbonate, also known as magnesite, is a common over the counter remedy for heartburn and upset stomach caused by overproduction of acid in the stomach.

Hydromagnesite is a mineral with formula of Mg5(CO3)4(OH)2·4H2O. The IMA symbol is Hmgs.

Magnesite is a mineral with formula of MgCO3 or Mg(CO3). The corresponding IMA (International Mineralogical Association) number is IMA1962 s.p.. The IMA symbol is Mgs.

See also: Magnesium Cation (has active moiety); Carbonate Ion (has active moiety); Aluminum hydroxide; magnesium carbonate (component of) ... View More ...

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNQQNXFFQJAID-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgCO3, CMgO3 | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | magnesium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049660 | |

| Record name | Magnesium carbonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, light, white friable masses or as a bulky white powder, WHITE POWDER. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

0.1g/L, Practically insoluble both in water or ethanol, White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/, 0.0106 G/100 CC COLD WATER, SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA, Insoluble in alcohol; soluble in acids, Solubility in water, g/100ml at 20 °C: 0.01 (very poor) | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.0, Bulk density approximately 4 lb/cu ft, Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/, White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/, Relative density (water = 1): 2.95 | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light, bulky, white powder | |

CAS No. |

546-93-0, 7757-69-9, 13717-00-5 | |

| Record name | Magnesium carbonate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, magnesium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013717005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium carbonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IHC698356 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes at 350, 990 °C | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Room-Temperature Synthesis of Nesquehonite (MgCO₃·3H₂O)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the room-temperature synthesis of nesquehonite (MgCO₃·3H₂O), a hydrated magnesium carbonate. Nesquehonite is gaining attention for its potential applications in CO₂ sequestration and as a "green" building material.[1] This document provides a comprehensive overview of various synthesis methodologies, complete with detailed experimental protocols and quantitative data, to assist researchers in the replication and further exploration of these processes.

Introduction to Nesquehonite Synthesis

Nesquehonite is a hydrated magnesium carbonate that can be synthesized under ambient or near-ambient conditions, typically around 25°C.[1] It is the most commonly observed hydrated magnesium carbonate phase formed through aqueous carbonation reactions in alkaline environments.[1][2] The synthesis of nesquehonite is a critical step for its application in carbon capture and utilization, where it serves as a stable medium for CO₂ storage.[1][3] Various methods have been developed for its synthesis, primarily involving the reaction of a magnesium source with a carbonate source in an aqueous solution.[1][4]

Synthesis Methodologies and Experimental Protocols

Several methods for the synthesis of nesquehonite at room temperature have been reported. The most common approaches include direct precipitation by mixing solutions of magnesium salts and carbonate salts, and the reaction of a magnesium salt solution with gaseous carbon dioxide.

Co-Precipitation Method

The co-precipitation method involves the direct mixing of a soluble magnesium salt solution with a soluble carbonate salt solution to induce the precipitation of nesquehonite.[4]

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Reaction:

-

Add the carbonate solution to the magnesium salt solution under continuous stirring.

-

Maintain the reaction temperature at room temperature (approximately 25°C).[1]

-

-

Aging:

-

Continue stirring the resulting suspension for a specified period, for instance, 6 hours, to allow for the formation and aging of the needle-shaped nesquehonite precipitate.[5]

-

-

Separation and Washing:

-

Separate the precipitate from the solution by filtration.

-

Wash the collected precipitate with deionized water to remove any soluble impurities.[5]

-

-

Drying:

-

Dry the washed precipitate at a low temperature, for example, 40°C for 24 hours, to obtain the final nesquehonite product.[6]

-

Logical Workflow for Co-Precipitation Synthesis of Nesquehonite

References

- 1. researchgate.net [researchgate.net]

- 2. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of nesquehonite by reaction of gaseous CO2 with Mg chloride solution: Its potential role in the sequestration of carbon dioxide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. meixi-mgo.com [meixi-mgo.com]

- 5. CN101259968A - Method for preparing magnesium carbonate trihydrate from magnesium chloride-containing brine using ammonium carbonate - Google Patents [patents.google.com]

- 6. oulurepo.oulu.fi [oulurepo.oulu.fi]

A Crystallographic Investigation of Lansfordite (MgCO₃·5H₂O)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lansfordite (MgCO₃·5H₂O) is a hydrated magnesium carbonate mineral that crystallizes in the monoclinic system.[1] First discovered in 1888 in a coal mine in Lansford, Pennsylvania, this mineral typically presents as colorless to white prismatic crystals and stalactitic masses.[1] Lansfordite is of interest to a range of scientific disciplines due to its role in CO₂ sequestration processes and its potential applications in materials science and drug development as a source of bioavailable magnesium. A thorough understanding of its crystal structure is paramount for elucidating its properties and potential functionalities. This technical guide provides a comprehensive overview of the crystal structure of lansfordite, detailing its crystallographic parameters, atomic arrangement, and the experimental methodologies employed in its characterization.

Crystal Structure and Properties

Lansfordite is characterized by a monoclinic crystal system with the space group P2₁/c.[1] The structure consists of magnesium ions octahedrally coordinated by water molecules and carbonate groups, forming a complex hydrogen-bonded network. The mineral is known to be unstable at room temperature, efflorescing to form nesquehonite (MgCO₃·3H₂O).[1] However, recent studies on natural lansfordite have shown that it can remain stable for several months at ambient conditions.[2]

Crystallographic Data

The crystallographic parameters of both synthetic and natural lansfordite have been determined through single-crystal X-ray diffraction studies. A summary of these findings is presented in the tables below.

| Parameter | Synthetic Lansfordite (Liu et al., 1990) [3] | Natural Lansfordite (Nestola et al., 2017) [2] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 7.364 | 7.3458 |

| b (Å) | 7.632 | 7.6232 |

| c (Å) | 12.488 | 12.4737 |

| β (°) | 101.75 | 101.722 |

| Volume (ų) | 687.144 | 683.81 |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.686 | 1.7 |

Atomic Coordinates

The following table lists the fractional atomic coordinates for synthetic lansfordite as determined by Liu et al. (1990). These coordinates define the positions of the individual atoms within the unit cell.

| Atom | x | y | z |

| Mg1 | 0.00000 | 0.00000 | 0.00000 |

| Mg2 | 0.50000 | 0.00000 | 0.50000 |

| C | 0.65400 | 0.24690 | 0.19140 |

| O1 | 0.48770 | 0.21740 | 0.20600 |

| O2 | 0.67830 | 0.34140 | 0.11050 |

| O3 | 0.79460 | 0.18250 | 0.25730 |

| Ow1 | 0.29530 | 0.03450 | 0.59200 |

| Ow2 | 0.41650 | 0.22220 | 0.40500 |

| Ow3 | -0.01210 | 0.25450 | 0.04470 |

| Ow4 | 0.06080 | 0.08790 | 0.85090 |

| Ow5 | 0.28560 | -0.01050 | 0.05930 |

Experimental Methodologies

The determination of the crystal structure of lansfordite involves several key experimental techniques, from synthesis of the material to its analysis using diffraction methods.

Synthesis of Lansfordite

Synthetic lansfordite crystals can be prepared through the reactive crystallization of a magnesium chloride (MgCl₂) solution with sodium carbonate (Na₂CO₃) in the presence of sodium bicarbonate (NaHCO₃).[4] A typical protocol involves:

-

Preparation of Solutions: Prepare aqueous solutions of MgCl₂, Na₂CO₃, and NaHCO₃ of known concentrations.

-

Reaction: Add the Na₂CO₃ solution to the MgCl₂ solution at a controlled rate while maintaining a low temperature (0-5.0°C) and stirring. The NaHCO₃ is present in the reaction mixture to regulate the crystallization process.[4]

-

Crystallization: Allow the mixture to stand at a low temperature to promote the formation of lansfordite crystals.

-

Isolation and Drying: The resulting crystals are filtered, washed with cold deionized water, and then dried.

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction is the primary technique used to determine the crystal structure of lansfordite. The general workflow for this analysis is as follows:

-

Crystal Selection: A suitable single crystal of lansfordite is selected and mounted on a goniometer head.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. A full sphere of diffraction data is collected by rotating the crystal.

-

Data Reduction: The raw diffraction data is processed to correct for various experimental factors, and the intensities of the reflections are extracted.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other crystallographic parameters are refined to obtain the best possible fit between the observed and calculated diffraction patterns.

The following diagram illustrates the logical workflow of a single-crystal X-ray diffraction experiment.

Vibrational Spectroscopy

Raman and infrared (IR) spectroscopy are complementary techniques used to probe the vibrational modes of the carbonate and water molecules within the lansfordite structure.[5] These techniques provide valuable information about the local chemical environment and hydrogen bonding. For a thermally sensitive material like lansfordite, these measurements are typically performed at low temperatures (below 0°C) to prevent decomposition.[5][6]

Structural Details

The crystal structure of lansfordite is characterized by two distinct magnesium coordination environments. This arrangement is crucial for understanding the mineral's properties and its interaction with other molecules.

Magnesium Coordination Environment

In the lansfordite structure, the magnesium ions (Mg²⁺) are octahedrally coordinated. One magnesium site is coordinated by six water molecules, forming a [Mg(H₂O)₆]²⁺ complex. The other magnesium site is coordinated by two bidentate carbonate ions and two water molecules. This coordination is illustrated in the diagram below.

Conclusion

The crystal structure of lansfordite, MgCO₃·5H₂O, has been well-characterized by single-crystal X-ray diffraction and spectroscopic methods. The monoclinic structure with space group P2₁/c reveals a complex arrangement of octahedrally coordinated magnesium ions, carbonate groups, and water molecules, all interconnected by an extensive hydrogen-bonding network. The detailed structural information presented in this guide is fundamental for researchers and professionals working on the applications of magnesium carbonates in various fields, including carbon sequestration, materials science, and pharmaceuticals. Further research, potentially employing neutron diffraction to precisely locate hydrogen atoms, could provide even deeper insights into the structure-property relationships of this intriguing mineral.

References

- 1. Lansfordite - Wikipedia [en.wikipedia.org]

- 2. First crystal-structure determination of natural lansfordite, MgCO3·5H2O | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 3. mindat.org [mindat.org]

- 4. researchgate.net [researchgate.net]

- 5. Vibrational spectra of the hydrated carbonate minerals ikaite, monohydrocalcite, lansfordite and nesquehonite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Unraveling of a Hydrate: A Technical Guide to the Thermal Decomposition Pathway of Magnesium Carbonate Trihydrate

For Immediate Release

This technical guide provides a comprehensive overview of the thermal decomposition pathway of magnesium carbonate trihydrate, also known as nesquehonite (MgCO₃·3H₂O). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the thermal behavior of this hydrated carbonate. The guide synthesizes data from various analytical techniques, outlines experimental protocols, and presents visual representations of the decomposition process.

Introduction

Magnesium carbonate trihydrate is a hydrated mineral and a synthetic compound of interest in various fields, including carbon capture and storage, and as a precursor for the synthesis of high-purity magnesia.[1] Its thermal stability and decomposition pathway are critical parameters for its application and processing. The thermal decomposition of nesquehonite is a multi-step process involving dehydration and decarbonation, which is significantly influenced by experimental conditions such as heating rate and the surrounding atmosphere.[2][3]

The Thermal Decomposition Pathway

The thermal decomposition of magnesium carbonate trihydrate generally proceeds through a series of distinct stages, characterized by the sequential loss of water molecules followed by the evolution of carbon dioxide. While the exact temperatures can vary depending on the experimental setup, the general pathway is well-documented.

The process begins with the loss of water molecules, typically starting at temperatures above 52°C.[4][5][6] This dehydration occurs in multiple, sometimes overlapping, steps. The initial loss of one water molecule leads to the formation of an ill-crystallized or amorphous dihydrate phase, sometimes referred to as "phase X" (approximately MgCO₃·2H₂O).[2][7] Upon further heating, this intermediate continues to lose water.

Under certain conditions, particularly in a static air atmosphere, the decomposition can proceed through the formation of other hydrated magnesium carbonates like hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O).[4][8] The final stages of decomposition involve the complete loss of water, followed by the decarbonation of the resulting anhydrous magnesium carbonate at higher temperatures to yield magnesium oxide (MgO) as the final solid product.[9][10] The decarbonation process typically occurs in the temperature range of 350–530°C.[4]

Below is a DOT language script that visualizes the primary thermal decomposition pathway of magnesium carbonate trihydrate.

An alternative pathway involving the formation of hydromagnesite is also reported. The following diagram illustrates this process.

Quantitative Data from Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantify the mass loss and thermal events associated with the decomposition of magnesium carbonate trihydrate. The following tables summarize key quantitative data reported in the literature.

Table 1: Decomposition Stages and Mass Loss of Nesquehonite

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Reference |

| Dehydration (Step 1) | ~55 - 135 | Variable | H₂O | [2] |

| Dehydration (Step 2 & 3) | up to ~350 | ~39 (total for 3 H₂O) | H₂O | [4] |

| Decarbonation | ~350 - 530 | ~31.8 | CO₂ | [4][11] |

| Total Mass Loss | up to ~530 | ~70.8 | H₂O, CO₂ | [4] |

Note: The theoretical mass loss for the complete decomposition of MgCO₃·3H₂O to MgO is 70.9%.

Table 2: Endothermic Peaks from DTA/DSC Analysis

| Peak Temperature (°C) | Associated Event | Atmosphere | Reference |

| ~157, 179 | Dehydration | Air | [11] |

| ~245 | Dehydration | Nitrogen | [12] |

| ~416, 487 | Decarbonation | Air | [11] |

| ~441 | Decarbonation | Nitrogen | [12] |

| ~565 - 612 | Decarbonation | CO₂ | [12] |

Experimental Protocols

The characterization of the thermal decomposition of magnesium carbonate trihydrate is typically performed using thermoanalytical techniques. Below are representative experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small amount of the magnesium carbonate trihydrate sample (typically 7-35 mg) is accurately weighed.[11][12]

-

Instrumentation: A thermogravimetric analyzer is used. The sample is placed in a crucible (e.g., ceramic or platinum).[11]

-

Experimental Conditions:

-

Heating Rate: A constant heating rate is applied, commonly 5°C/min.[7][11]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000°C).[11][13]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as static air, flowing nitrogen (e.g., 55 ± 5 mL/min), or carbon dioxide, to study its effect on the decomposition pathway.[7][11][12]

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the temperatures of decomposition and the percentage of mass loss at each stage. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of magnesium carbonate trihydrate is encapsulated in a sample pan (e.g., aluminum).

-

Instrumentation: A differential scanning calorimeter is used, which compares the heat flow to the sample and an inert reference.

-

Experimental Conditions: The experimental conditions (heating rate, temperature program, and atmosphere) are typically matched to those used in the TGA experiments for direct correlation of thermal events with mass loss. A common heating rate is 10°C/min under a nitrogen atmosphere.[3]

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (heat absorbing) or exothermic (heat releasing) events. The peak temperatures and the enthalpy of these transitions can be determined. For decomposition reactions, endothermic peaks are expected.

The following diagram outlines a general experimental workflow for the thermal analysis of magnesium carbonate trihydrate.

Conclusion

The thermal decomposition of magnesium carbonate trihydrate is a complex process that proceeds through distinct dehydration and decarbonation stages. The formation of intermediate phases, such as an amorphous dihydrate and potentially hydromagnesite, is a key feature of this pathway. The decomposition temperatures and the nature of the intermediates are sensitive to the experimental conditions, particularly the composition of the surrounding atmosphere. A thorough understanding of this thermal behavior, as outlined in this guide, is essential for the effective utilization of nesquehonite in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. On the thermal decomposition of nesquehonite | Semantic Scholar [semanticscholar.org]

- 3. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 4. Polymorphism and Phase Stability of Hydrated Magnesium Carbonate Nesquehonite MgCO3·3H2O: Negative Axial Compressibility and Thermal Expansion in a Cementitious Material - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Sequestering CO2 by Mineralization into Useful Nesquehonite-Based Products [frontiersin.org]

- 8. dadun.unav.edu [dadun.unav.edu]

- 9. goldschmidtabstracts.info [goldschmidtabstracts.info]

- 10. Magnesium carbonate - Wikipedia [en.wikipedia.org]

- 11. akjournals.com [akjournals.com]

- 12. mdpi.com [mdpi.com]

- 13. Enhanced Nesquehonite Formation and Stability in the Presence of Dissolved Silica - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Different Magnesium Carbonate Hydrates in Water

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnesium carbonate and its various hydrated forms are of significant interest across diverse scientific and industrial fields, from geochemistry and carbon capture to pharmaceutical formulation and biomaterials. The solubility of these compounds in aqueous environments is a critical parameter that governs their stability, transformation pathways, and bioavailability. This technical guide provides a comprehensive overview of the solubility of different magnesium carbonate hydrates, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid researchers and professionals in their understanding and application of this knowledge.

The primary magnesium carbonate hydrates discussed in this guide are nesquehonite (MgCO₃·3H₂O), dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O), hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), lansfordite (MgCO₃·5H₂O), and amorphous magnesium carbonate (AMC). Understanding the solubility of these phases is crucial as they often exist as metastable intermediates that transform into more stable forms over time.

Quantitative Solubility Data

The solubility of magnesium carbonate hydrates is typically expressed in terms of the logarithm of the solubility product constant (log Ksp). This value represents the equilibrium between the solid mineral and its dissolved ions in water. The following tables summarize the available quantitative solubility data for various magnesium carbonate hydrates at different temperatures.

Table 1: Solubility Product (log Ksp) of Nesquehonite (MgCO₃·3H₂O) in Water

| Temperature (°C) | log Ksp | Reference |

| 5 | -5.03 ± 0.13 | [1][2] |

| 25 | -5.27 ± 0.15 | [1][2] |

| 35 | -5.34 ± 0.04 | [1][2] |

Table 2: Solubility Product (log Ksp) of Dypingite (Mg₅(CO₃)₄(OH)₂·8H₂O) in Water

| Temperature (°C) | log Ksp | Reference |

| 25 | -34.95 ± 0.58 | [1][2] |

| 35 | -36.04 ± 0.31 | [1][2] |

Note: The formula for dypingite in this study was considered with eight waters of hydration.

Table 3: Solubility of Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) in NaCl Solutions at 22.5°C

| Hydromagnesite Type | log Ksp (in NaCl solutions) | Reference |

| Natural (Staten Island, NY) | 58.39 ± 0.40 (2σ) | [3] |

| Natural (Gabbs, NV) | 59.54 ± 0.72 (2σ) | [3] |

| Synthetic | 61.53 ± 0.59 (2σ) | [3] |

Note: The solubility constant for hydromagnesite is reported for the reaction: Mg₅(CO₃)₄(OH)₂·4H₂O(cr) + 10H⁺ ⇆ 5Mg²⁺ + 4CO₂(g) + 10H₂O(l).

Table 4: Solubility of Amorphous Magnesium Carbonate (AMC) and Amorphous Calcium Magnesium Carbonate (ACMC)

| Compound | Temperature (°C) | log Ksp / log(IAP) | Reference |

| Amorphous Magnesium Carbonate (AMC) | Room Temperature | -5.20 (Ksp = 6.3 × 10⁻⁶) | [4] |

| Amorphous Calcium Magnesium Carbonate (ACMC) | 24.5 ± 0.5 | Varies with Mg content: log(IAP) = 0.0174 * [Mg]ACMC – 6.278 | [5][6] |

Lansfordite (MgCO₃·5H₂O): Quantitative solubility data for lansfordite is scarce due to its instability. It readily effloresces and transforms into nesquehonite at room temperature.[7][8][9][10]

Experimental Protocols for Solubility Determination

The determination of the solubility of magnesium carbonate hydrates involves a series of well-defined experimental steps to ensure accurate and reproducible results. The following is a synthesized protocol based on methodologies reported in the literature.[1][2][11][12]

1. Synthesis and Characterization of the Solid Phase:

-

Synthesis: The desired magnesium carbonate hydrate is synthesized. For instance, nesquehonite can be prepared by reacting analytical grade MgCl₂ with Na₂CO₃.[11]

-

Characterization: The solid phase is thoroughly characterized before and after the solubility experiments to confirm its identity and purity. Common techniques include:

2. Experimental Setup - Batch Reactor System:

-

Constant-temperature batch reactors are commonly employed to maintain a stable experimental environment.[1][2][12]

-

The reactors are sealed to prevent CO₂ exchange with the atmosphere, which can affect the carbonate chemistry of the solution.

3. Solution Preparation and Equilibration:

-

Solution Preparation: An aqueous solution of a specific ionic strength is prepared, often using deionized water and salts like NaCl and NaHCO₃.[12] The solution is brought to the desired experimental temperature before the introduction of the solid phase.[12]

-

Equilibration: A known mass of the this compound is added to the solution in the reactor. The mixture is then continuously agitated (e.g., using an orbital shaker or magnetic stirrer) to facilitate equilibrium between the solid and the solution.[12][13]

-

Approaching Equilibrium: The solubility equilibrium can be approached from two directions:

-

Undersaturation: The solid is dissolved in the solution until the solution becomes saturated.

-

Supersaturation: A supersaturated solution is prepared, and the mineral is allowed to precipitate until equilibrium is reached. This dual approach helps to confirm that a true equilibrium has been achieved.

-

4. Sampling and Analysis:

-

Sampling: At regular intervals, the reactors are opened, and an aliquot of the aqueous solution is withdrawn using a syringe and filtered through a fine-pore filter (e.g., 0.22 µm) to separate the solid phase.[12]

-

Aqueous Phase Analysis:

-

pH Measurement: The pH of the solution is measured immediately after sampling using a calibrated pH meter and electrode.[12]

-

Alkalinity Titration: The total alkalinity of the solution is determined by titration with a standardized acid (e.g., HCl).

-

Magnesium Concentration: The concentration of dissolved magnesium is measured using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES).

-

5. Calculation of the Solubility Product (Ksp):

-

The solubility product is calculated from the measured concentrations of the dissolved ions at equilibrium.

-

Geochemical modeling software, such as PHREEQC, is often used to calculate the activities of the aqueous species and the saturation indices of the relevant mineral phases.[14] The solubility product is then determined from the ion activity product at equilibrium.

Mandatory Visualizations

Transformation Pathways of Magnesium Carbonate Hydrates

The following diagram illustrates the typical transformation sequence of magnesium carbonate hydrates in an aqueous environment, starting from the least stable amorphous phase and progressing towards more crystalline and stable forms.

Experimental Workflow for Solubility Determination

This diagram outlines the general experimental workflow for determining the solubility of magnesium carbonate hydrates, from the initial preparation of materials to the final data analysis.

Conclusion

This technical guide has provided a detailed overview of the solubility of various magnesium carbonate hydrates in water. The quantitative data presented in the tables, along with the comprehensive experimental protocols, offer valuable resources for researchers and professionals working with these compounds. The visualized transformation pathways and experimental workflow further enhance the understanding of the complex behavior of magnesium carbonate hydrates in aqueous systems. A thorough grasp of their solubility is fundamental for controlling their formation, stability, and reactivity in a wide range of applications, from geological carbon sequestration to the development of novel pharmaceutical formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solubility investigations in the amorphous calcium magnesium carbonate system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility investigations in the amorphous calcium magnesium carbonate system - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01596A [pubs.rsc.org]

- 7. mindat.org [mindat.org]

- 8. Lansfordite - Wikipedia [en.wikipedia.org]

- 9. Lansfordite (Lansfordite) - Rock Identifier [rockidentifier.com]

- 10. handbookofmineralogy.org [handbookofmineralogy.org]

- 11. researchgate.net [researchgate.net]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. espace.inrs.ca [espace.inrs.ca]

A Deep Dive into the Thermodynamic Properties of Hydrated Magnesium Carbonates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hydrated magnesium carbonates, a class of minerals that includes nesquehonite (MgCO₃·3H₂O), lansfordite (MgCO₃·5H₂O), and artinite (Mg₂(CO₃)(OH)₂·3H₂O), are of significant interest across various scientific disciplines. Their relevance spans from geological carbon sequestration and biomineralization to potential applications in the pharmaceutical industry as excipients or active pharmaceutical ingredients. A thorough understanding of their thermodynamic properties is paramount for controlling their formation, ensuring their stability, and predicting their behavior in different environments. This technical guide provides a comprehensive overview of the core thermodynamic characteristics of these minerals, detailed experimental protocols for their analysis, and visual representations of key relationships and workflows.

Core Thermodynamic Data

The thermodynamic stability and transformations of hydrated magnesium carbonates are governed by their fundamental thermodynamic properties. The following tables summarize the key quantitative data available for nesquehonite, lansfordite, and artinite, providing a basis for comparison and modeling.

Table 1: Thermodynamic Properties of Nesquehonite (MgCO₃·3H₂O) at 298.15 K (25 °C)

| Property | Value | Unit | Reference |

| Standard Molar Enthalpy of Formation (ΔH°f) | -472,576 ± 110 | cal/mol | [1] |

| Standard Molar Gibbs Free Energy of Formation (ΔG°f) | -412,040 ± 120 | cal/mol | [1] |

| Standard Molar Entropy (S°) | 46.76 ± 0.14 | cal/mol·K | [2] |

| Molar Heat Capacity (Cp) | 56.81 ± 0.17 | cal/mol·K | [2] |

Table 2: Thermodynamic Properties of Lansfordite (MgCO₃·5H₂O)

Quantitative experimental data for the standard enthalpy and Gibbs free energy of formation for lansfordite are less commonly reported in readily available literature. However, its stability is known to be favored at lower temperatures compared to nesquehonite.

Table 3: Thermodynamic Properties and Thermal Stability of Artinite (Mg₂(CO₃)(OH)₂·3H₂O)

| Property | Value/Observation | Unit | Reference |

| Thermal Stability | Stable up to 352 | °C | [3] |

| Decomposition Steps | Two mass loss steps observed at 219 and 355 | °C | [3] |

| Thermodynamic Status | Considered a naturally-occurring metastable phase formed at low temperature | - | [4] |

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of hydrated magnesium carbonates relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Solution Calorimetry for Enthalpy of Formation

This method is employed to determine the standard enthalpy of formation (ΔH°f) of a compound by measuring the heat of its reaction with a strong acid.

Methodology:

-

Sample Preparation: A precisely weighed sample of the hydrated magnesium carbonate (e.g., nesquehonite) is prepared. The sample should be well-characterized to ensure purity.

-

Calorimeter Setup: An isoperibol solution calorimeter is typically used. The calorimeter is charged with a known volume of a strong acid, such as hydrochloric acid (HCl), of a specific concentration (e.g., 4 M HCl). The system is allowed to reach thermal equilibrium.

-

Reaction Initiation: The sample is introduced into the acid within the calorimeter, and the dissolution reaction is initiated.

-

Temperature Measurement: The change in temperature of the solution is meticulously recorded over time until the reaction is complete and the system returns to a steady thermal state.

-

Calibration: The calorimeter is calibrated by a standard reaction with a known enthalpy change, such as the dissolution of a known mass of a standard substance (e.g., KCl).

-

Data Analysis: The heat of the reaction is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation is then determined by applying Hess's law, using known enthalpies of formation for the other reactants and products in the dissolution reaction.[1]

Low-Temperature Adiabatic Calorimetry for Heat Capacity and Entropy

This technique is used to measure the heat capacity (Cp) of a substance as a function of temperature, from which the standard entropy (S°) can be derived.

Methodology:

-

Sample Preparation: A known mass of the synthetic or natural mineral is placed in a sample holder.

-

Calorimeter and Cryostat: The sample holder is placed within an adiabatic calorimeter, which is housed in a cryostat capable of achieving and maintaining very low temperatures (e.g., down to approximately 18 K).[2]

-

Heating and Temperature Measurement: The sample is heated in a series of small, incremental steps. After each heating pulse, the system is allowed to reach thermal equilibrium, and the temperature rise is precisely measured.

-

Heat Input Measurement: The amount of electrical energy supplied to the heater during each step is accurately measured.

-

Heat Capacity Calculation: The heat capacity at a given temperature is calculated by dividing the heat input by the corresponding temperature rise.

-

Entropy Calculation: The standard entropy at 298.15 K is calculated by integrating the heat capacity data from near 0 K to 298.15 K, using the third law of thermodynamics. A λ-type transition in the heat capacity can be observed, for instance, for nesquehonite between 280 and 320 K.[2]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are thermal analysis techniques often used simultaneously (TGA-DSC) to study the thermal stability and decomposition pathways of hydrated minerals.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the hydrated magnesium carbonate is placed in a sample pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA-DSC instrument is programmed with a specific temperature ramp rate (e.g., 10 °C/min) and a controlled atmosphere (e.g., nitrogen or air flow).

-

Heating Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 900 °C).

-

Data Acquisition:

-

TGA: The mass of the sample is continuously monitored as a function of temperature. Mass loss steps correspond to dehydration and decarbonation events.

-

DSC: The heat flow to or from the sample is measured relative to a reference. Endothermic peaks indicate processes that absorb heat (e.g., dehydration, decomposition), while exothermic peaks indicate heat-releasing processes.

-

-

Data Analysis:

-

The temperatures at which mass loss occurs and the percentage of mass lost in each step are determined from the TGA curve. This allows for the quantification of water and carbon dioxide content.

-

The onset temperature, peak temperature, and enthalpy change (area under the peak) of thermal events are determined from the DSC curve. For example, the thermal decomposition of nesquehonite shows distinct stages of water loss at temperatures below 250°C, followed by the loss of CO₂ at higher temperatures.[5][6] The decomposition of artinite shows two main mass loss steps at approximately 219 °C and 355 °C.[3]

-

Visualizing Key Relationships and Workflows

To further elucidate the complex relationships and experimental processes involved in the study of hydrated magnesium carbonates, the following diagrams have been generated using the Graphviz DOT language.

Caption: Transformation pathway of hydrated magnesium carbonates.

Caption: Experimental workflow for thermodynamic property determination.

References

- 1. The enthalpies of formation of nesquehonite, MgCO3 * 3H2O, and hydromagnesite, 5MgO * 4CO2 * 5H2O [pubs.usgs.gov]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. researchgate.net [researchgate.net]

- 4. Location of Artinite (Mg 2 CO 3 (OH) 2 ·3H 2 O) within the MgO–CO 2 –H 2 O system using ab initio thermodynamics - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00518F [pubs.rsc.org]

- 5. Frontiers | Sequestering CO2 by Mineralization into Useful Nesquehonite-Based Products [frontiersin.org]

- 6. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]

The Unstable Hydrate: A Technical Guide to the Phase Transformation of Lansfordite (MgCO₃·5H₂O) to Nesquehonite (MgCO₃·3H₂O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium carbonate hydrates are of significant interest across various scientific disciplines, including geology, materials science, and pharmaceuticals, due to their role in carbon sequestration and as potential excipients in drug formulations. This technical guide provides a comprehensive overview of the phase transformation of lansfordite (MgCO₃·5H₂O) to the more stable nesquehonite (MgCO₃·3H₂O). This transformation is a critical consideration in the handling, storage, and application of materials containing these hydrates. This document outlines the fundamental principles governing this dehydration process, detailed experimental protocols for its investigation, and a summary of the available quantitative data.

Introduction

The magnesium carbonate-water system is characterized by a series of hydrated minerals, each with distinct crystalline structures and stability profiles. Among these, lansfordite (MgCO₃·5H₂O) and nesquehonite (MgCO₃·3H₂O) are two important crystalline forms. Lansfordite is a pentahydrate of magnesium carbonate that is known to be unstable under ambient conditions, particularly at temperatures exceeding 10°C.[1][2] It spontaneously transforms into the trihydrate form, nesquehonite, through a dehydration process. This transformation is often pseudomorphic, meaning the nesquehonite retains the external crystal shape of the original lansfordite.[1] Understanding the kinetics and mechanism of this transformation is crucial for controlling the composition and properties of magnesium carbonate-based materials.

Physicochemical Properties and Transformation Overview

The phase transformation from lansfordite to nesquehonite is primarily a dehydration reaction driven by the lower stability of the pentahydrate form at temperatures above its formation range.

Crystal Structure

The transformation involves a significant rearrangement of the crystal lattice as two water molecules are expelled. The crystallographic data for both minerals are summarized in Table 1.

| Property | Lansfordite (MgCO₃·5H₂O) | Nesquehonite (MgCO₃·3H₂O) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Cell Parameters | a = 7.3458 Å, b = 7.6232 Å, c = 12.4737 Å, β = 101.722° | a = 11.99 nm, b = 0.769 nm, c = 0.537 nm, β = 90.1° |

| Molar Mass | 174.39 g/mol | 138.36 g/mol |

| Density | 1.7 g/cm³ | 1.837 g/cm³ |

Data sourced from Ming & Franklin (1985) and Wikipedia.[1][3]

Transformation Mechanism

The transformation of lansfordite to nesquehonite is observed to occur via two distinct pathways depending on the crystal size.[1]

-

For large crystals (>150 µm): The transformation is a solid-state process where the external morphology of the lansfordite crystal is preserved, a phenomenon known as pseudomorphism. This suggests a coupled dissolution-reprecipitation mechanism at the microscale, where the removal of water leads to the localized collapse of the lansfordite structure and subsequent recrystallization as nesquehonite.

-

For small crystals (<20 µm): These crystals tend to dissolve when the temperature is increased above 10°C, suggesting that for smaller particles, the transformation may proceed through a solution-mediated pathway.[1]

The logical flow of the transformation is depicted in the following diagram:

Caption: Phase transformation pathway from Lansfordite to Nesquehonite.

Experimental Protocols

This section provides detailed methodologies for the synthesis of lansfordite and the subsequent investigation of its transformation to nesquehonite.

Synthesis of Lansfordite (MgCO₃·5H₂O)

This protocol is adapted from the work of Ming and Franklin (1985).[1]

Materials:

-

Magnesium oxide (MgO)

-

Deionized water

-

CO₂ gas

-

Filtration apparatus

-

Low-temperature incubator or refrigerator (0-5°C)

Procedure:

-

Prepare a suspension of MgO in deionized water.

-

Bubble CO₂ gas through the suspension to form a CO₂-saturated Mg(HCO₃)₂ solution.

-

Filter the solution to remove any unreacted MgO.

-

Place the filtered solution in a controlled low-temperature environment (0-5°C).[4]

-

Allow the solution to slowly degas, which will lead to the crystallization of lansfordite.

-

Harvest the prismatic crystals of lansfordite.

Monitoring the Phase Transformation

The transformation of synthesized lansfordite to nesquehonite can be monitored using a variety of analytical techniques.

The general workflow for studying the transformation is as follows:

Caption: Experimental workflow for studying the Lansfordite transformation.

Objective: To monitor the crystallographic changes in real-time as lansfordite transforms into nesquehonite.

Protocol:

-

Place a freshly synthesized lansfordite sample on a temperature-controlled XRD stage.

-

Set the stage temperature to a value above 10°C (e.g., 25°C, 40°C, 60°C).

-

Collect XRD patterns at regular time intervals.

-

Analyze the diffraction patterns to identify the appearance of nesquehonite peaks and the disappearance of lansfordite peaks.

-

The kinetics of the transformation can be determined by quantifying the relative peak intensities of the two phases over time.

Objective: To determine the temperature range of dehydration and the associated enthalpy changes.

Protocol:

-

Place a known mass of fresh lansfordite in a TGA/DSC crucible.

-

Heat the sample at a controlled rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The TGA curve will show a weight loss corresponding to the loss of two water molecules.

-

The DSC curve will show an endothermic peak corresponding to the enthalpy of dehydration.

Objective: To observe the morphological changes during the pseudomorphic transformation.

Protocol:

-

Mount fresh lansfordite crystals on SEM stubs.

-

Induce the transformation by placing the stubs in a controlled environment with a temperature above 10°C for varying durations.

-

At different time points, coat the samples with a conductive material (e.g., gold or carbon).

-

Image the crystals using an SEM to observe the evolution of the surface texture and to confirm the preservation of the external crystal shape.

Objective: To monitor the transformation through changes in vibrational modes.

Protocol:

-

Acquire a Raman spectrum of a fresh lansfordite crystal using a Raman microscope.

-

Gently heat the sample on a temperature-controlled stage to initiate the transformation.

-

Collect Raman spectra at different time intervals or as the temperature is ramped.

-

Analyze the spectra for the appearance of characteristic nesquehonite vibrational bands and the disappearance of lansfordite bands.

Quantitative Data

While detailed kinetic and thermodynamic data for the lansfordite to nesquehonite transformation are scarce in the literature, the following table summarizes the key known quantitative parameters.

| Parameter | Value / Observation | Reference |

| Transformation Temperature | > 10°C | [1] |

| Water Loss (Theoretical) | 20.65% (2 moles of H₂O from MgCO₃·5H₂O) | Calculated |

| Crystallographic Changes | See Table 1 | [1] |

| Morphological Change | Pseudomorphic replacement for large crystals (>150 µm) | [1] |

Conclusion

The transformation of lansfordite (MgCO₃·5H₂O) to nesquehonite (MgCO₃·3H₂O) is a critical dehydration process that dictates the stability and composition of materials containing these magnesium carbonate hydrates. This guide has provided a detailed overview of this phase change, including the underlying mechanisms and comprehensive experimental protocols for its investigation. The provided methodologies, utilizing techniques such as in-situ XRD, TGA/DSC, SEM, and Raman spectroscopy, offer a robust framework for researchers to quantitatively characterize the kinetics and thermodynamics of this transformation. Further research is warranted to populate the quantitative data landscape for this important solid-state reaction, which will undoubtedly contribute to the advancement of materials science and pharmaceutical applications of magnesium carbonates.

References

A Technical Guide to the Natural Occurrence and Mineralogy of Hydromagnesite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) is a hydrated magnesium carbonate mineral that plays a significant role in various geological processes and has potential applications in diverse fields, including as a flame retardant and in carbon sequestration technologies.[1][2] This technical guide provides an in-depth overview of the natural occurrence, mineralogical properties, and common experimental protocols for the synthesis and characterization of hydromagnesite.

Natural Occurrence and Geological Settings

Hydromagnesite is a relatively common secondary mineral formed under low-temperature and low-pressure conditions.[3][4] It is typically found as an alteration product of magnesium-rich minerals and rocks. The primary geological settings for its occurrence include:

-

Weathering of Ultramafic Rocks and Serpentinites: Hydromagnesite frequently occurs as incrustations, vein fillings, and fracture fillings in ultramafic rocks and serpentinites.[5] It forms from the weathering of magnesium-containing minerals such as serpentine and brucite.

-

Hydrothermally Altered Carbonate Rocks: It is also found in hydrothermally altered dolomite and marble.[5]

-

Cave Environments: Hydromagnesite is a common speleothem, often found as "moonmilk," which is a soft, paste-like deposit.[5][6] It precipitates from magnesium-rich waters that have percolated through overlying rocks.[5] After calcite and aragonite, it is the most prevalent carbonate mineral found in caves.[5][6]

-

Lacustrine Environments: In certain alkaline lakes with high pH (greater than 9), hydromagnesite can precipitate, sometimes facilitated by biological activity.[5] For instance, stromatolites in Salda Gölü, Turkey, are composed of hydromagnesite precipitated by diatoms and cyanobacteria.[5]

-

Playas: Microbial deposition of hydromagnesite has been reported in playas, such as those near Atlin, British Columbia, Canada.[5]

Associated Minerals

Hydromagnesite is often found in association with a suite of other minerals, reflecting its formation environment. Common associated minerals include:

-

Serpentine[5]

-

Talc

-

Pyrrhotite

-

Olivine

Mineralogy and Physicochemical Properties

Hydromagnesite is characterized by its distinct physical and chemical properties, which are summarized in the tables below.

Table 1: General and Crystallographic Properties of Hydromagnesite

| Property | Value |

| Chemical Formula | Mg₅(CO₃)₄(OH)₂·4H₂O |

| IMA Symbol | Hmgs[5] |

| Crystal System | Monoclinic |

| Crystal Class | Prismatic (2/m) |

| Space Group | P2₁/c |

| Dana Classification | 16b.07.01.01[5] |

| Strunz Classification | 5.DA.05[5] |

| Crystal Habit | Acicular, bladed, as incrustations, and in fibrous or massive to powdery aggregates. Crystals are often pseudo-orthorhombic due to twinning. |

| Twinning | Polysynthetic lamellar on {100} |

Table 2: Physical Properties of Hydromagnesite

| Property | Value |

| Color | Colorless to white |

| Luster | Vitreous, silky, pearly, or earthy |

| Streak | White[5] |

| Diaphaneity | Transparent to translucent[5] |

| Cleavage | Perfect on {010}, Distinct on {100}[5] |

| Fracture | Uneven[5] |

| Hardness (Mohs) | 3.5[5] |

| Tenacity | Brittle[5] |

| Specific Gravity | 2.16 - 2.2 g/cm³[5] |

Table 3: Optical and Other Properties of Hydromagnesite

| Property | Value |

| Optical Properties | Biaxial (+)[5] |

| Refractive Indices | nα = 1.523, nβ = 1.527, nγ = 1.545[5] |

| Birefringence | δ = 0.022[5] |

| Fluorescence | Fluorescent; short UV = green, long UV = bluish white[5] |

| Thermal Decomposition | Decomposes between approximately 220 °C and 550 °C, releasing water and carbon dioxide to leave a magnesium oxide residue.[5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of hydromagnesite are crucial for reproducible research. The following sections outline common methodologies.

Synthesis of Hydromagnesite

1. Precipitation from Magnesium Bicarbonate Solution:

-

Objective: To synthesize hydromagnesite by the controlled precipitation from a magnesium bicarbonate solution.

-

Procedure:

-

Prepare a magnesium bicarbonate (Mg(HCO₃)₂) solution by bubbling CO₂ gas through a slurry of magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) in water.[5]

-

Filter the resulting solution to remove any unreacted solids.

-

Heat the clear magnesium bicarbonate solution to a temperature between 60 °C and 90 °C.[8]

-

Hydromagnesite will precipitate out of the solution. The precipitation can be enhanced by the addition of a precipitating agent such as pure magnesium oxide.[5]

-

The precipitate is then filtered, washed with deionized water, and dried at a controlled temperature.

-

2. Carbonation of Magnesium Hydroxide Slurry:

-

Objective: To synthesize hydromagnesite by direct carbonation of a magnesium hydroxide slurry.

-

Procedure:

-

Prepare a slurry of magnesium hydroxide (Mg(OH)₂) in water.

-

Bubble CO₂ gas through the slurry at a controlled rate and temperature. Reaction temperatures between 25 °C and 90 °C are known to favor hydromagnesite formation.[1]

-

The pH of the slurry should be monitored and maintained in the alkaline range.

-

The reaction can be catalyzed by the presence of a strong base like NaOH, which can significantly reduce the synthesis time.

-

After the reaction is complete, the resulting hydromagnesite is filtered, washed, and dried.

-

Characterization of Hydromagnesite

1. X-Ray Diffraction (XRD):

-

Objective: To identify the crystalline phases present in a sample and to determine the crystal structure of hydromagnesite.

-

Methodology:

-

A powdered sample of the material is prepared and mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is a unique fingerprint of the crystalline material. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns from databases (e.g., the ICDD PDF database) to identify the phases present.[9]

-

2. Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS):

-

Objective: To observe the morphology and determine the elemental composition of hydromagnesite crystals.

-

Methodology:

-

A small amount of the sample is mounted on an SEM stub and may be coated with a conductive material (e.g., gold or carbon) to prevent charging.

-

A focused beam of high-energy electrons is scanned across the surface of the sample.

-

The interaction of the electron beam with the sample produces various signals, including secondary electrons (for morphology) and backscattered electrons (sensitive to atomic number).

-

The signals are detected and used to form an image of the sample's surface.

-

The electron beam also excites the atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy of these X-rays to identify the elements present and their relative abundance.[4][10][11]

-

3. Thermal Analysis (TGA/DSC):

-

Objective: To study the thermal stability and decomposition behavior of hydromagnesite.

-

Methodology:

-

A small, precisely weighed amount of the sample is placed in a crucible.

-

The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen, air).

-

Thermogravimetric Analysis (TGA): The mass of the sample is continuously monitored as a function of temperature. Mass loss events correspond to processes such as dehydration and decarbonation.[3]

-

Differential Scanning Calorimetry (DSC): The difference in heat flow between the sample and a reference is measured as a function of temperature. This reveals endothermic and exothermic transitions, such as decomposition and phase changes.[3]

-

Visualizations

The following diagrams illustrate key concepts related to the mineralogy of hydromagnesite.

Caption: Formation pathways of hydromagnesite in various geological environments.

Caption: A general experimental workflow for the characterization of hydromagnesite.

References

- 1. Reactive CO 2 capture and mineralization of magnesium hydroxide to produce hydromagnesite with inherent solvent regeneration - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D4IM00157E [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Controlled rate thermal analysis of hydromagnesite | Semantic Scholar [semanticscholar.org]

- 7. osti.gov [osti.gov]

- 8. espace.inrs.ca [espace.inrs.ca]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Unraveling the Stability of Magnesium Carbonate Hydrates: An In-depth Technical Guide from Ab Initio Studies

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the thermodynamic stability of magnesium carbonate hydrates, a subject of increasing importance in fields ranging from carbon sequestration and biomineralization to pharmaceutical formulation. Leveraging the power of ab initio computational methods, researchers have elucidated the intricate relationships between various hydrated forms of magnesium carbonate, providing a foundational understanding of their formation, transformation, and persistence under diverse environmental conditions. This document synthesizes key findings from these studies, presenting quantitative data, detailed experimental and computational protocols, and visual representations of the core concepts to facilitate a comprehensive understanding.

Thermodynamic Stability of Magnesium Carbonate Hydrates

Ab initio studies, primarily employing Density Functional Theory (DFT), have been instrumental in determining the relative stability of different magnesium carbonate hydrates. These computational approaches calculate the total energies and vibrational entropies of the crystal structures, which are then used to derive thermodynamic quantities like Gibbs free energy of formation.

A general trend observed in the thermodynamic stability of magnesium carbonate hydrates at ambient conditions is: Lansfordite (MgCO₃·5H₂O) < Nesquehonite (MgCO₃·3H₂O) < Hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O) < Magnesite (MgCO₃) .[1] This indicates that with decreasing hydration, the stability generally increases, with the anhydrous magnesite being the most thermodynamically stable phase.[1] However, the formation of magnesite is often kinetically hindered at low temperatures due to the high hydration energy of the Mg²⁺ ion.[2][3]

The stability of these hydrates is highly sensitive to environmental conditions such as temperature, pressure, and the partial pressures of CO₂ and H₂O. For instance, nesquehonite is predicted to be the most stable phase at low temperatures (below approximately 269 K), while magnesite becomes more stable at higher temperatures.[2]

Quantitative Stability Data

The following tables summarize the key thermodynamic data for the stability of various magnesium carbonate hydrates as determined by ab initio calculations.

Table 1: Calculated Formation Enthalpies and Gibbs Free Energies of Magnesium Carbonate Hydrates

| Mineral | Formula | Formation Enthalpy (kJ/mol) | Gibbs Free Energy of Formation (kJ/mol) |

| Magnesite | MgCO₃ | -1095.8 | -1012.1 |

| Nesquehonite | MgCO₃·3H₂O | -2033.4 | -1787.8 |

| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | -5893.2 | -5287.5 |

| Lansfordite | MgCO₃·5H₂O | -2611.2 | -2268.1 |

Note: The values presented here are indicative and can vary slightly between different computational studies and the level of theory employed.

Experimental and Computational Methodologies

The insights into magnesium carbonate hydrate stability are derived from a combination of experimental techniques and sophisticated computational modeling.

Experimental Protocols

Synthesis of Hydrated Magnesium Carbonates:

-

Nesquehonite and Lansfordite: These minerals are typically synthesized by bubbling CO₂ through a magnesium bicarbonate solution, followed by precipitation at controlled temperatures.[4] The temperature is a critical factor, with lower temperatures favoring the formation of the more hydrated lansfordite.

-

Hydromagnesite and Dypingite: These basic magnesium carbonates can be synthesized by reacting a solution of a magnesium salt (e.g., MgCl₂ or Mg(NO₃)₂) with a carbonate source (e.g., Na₂CO₃) under controlled pH and temperature conditions.

Characterization Techniques:

-

X-Ray Diffraction (XRD): Used to identify the crystal structure of the synthesized phases.[2][3][5]

-

Thermal Analysis (TGA/DSC): Employed to study the dehydration and decomposition behavior of the hydrates as a function of temperature.

-

Spectroscopy (Raman, IR): Provides information on the vibrational modes of the carbonate and water molecules within the crystal lattice.[6]

Ab Initio Computational Protocols

Ab initio thermodynamic models for magnesium carbonate hydrates are typically developed using the following framework:[7][8][9]

Density Functional Theory (DFT) Calculations:

-

Software: VASP (Vienna Ab initio Simulation Package) is a commonly used software for these calculations.

-

Functionals: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is frequently employed.[8]

-

Dispersion Corrections: To accurately model the weak van der Waals interactions, which are crucial in hydrated systems, semiempirical dispersion corrections, such as the Grimme method (e.g., DFT-D2 or DFT-D3), are included.[8]

-

Calculations Performed:

-

Geometry Optimization: The crystal structures of the different hydrates are fully relaxed to find their minimum energy configurations.

-

Vibrational Frequency Calculations: These are performed to obtain the vibrational entropy of the solids.

-

Thermodynamic Modeling: The calculated total energies and vibrational entropies from DFT are then linked to macroscopic thermodynamics. The Gibbs free energy of formation of a given hydrate is calculated by referencing the energies of the constituent components (e.g., MgO, H₂O, CO₂). The chemical potentials of H₂O and CO₂ can be taken from experimental data to model realistic environmental conditions.[1][7]

Dehydration and Transformation Pathways

The stability of magnesium carbonate hydrates is intimately linked to their dehydration behavior. Understanding these transformation pathways is critical for predicting their long-term fate.

-

Lansfordite to Nesquehonite: Lansfordite is unstable at room temperature and slowly dehydrates to form nesquehonite.[4][10]

-

Nesquehonite Decomposition: Upon heating, nesquehonite undergoes a multi-step dehydration process. At around 52°C, it can transform to hydromagnesite.[1] Further heating leads to the loss of its three water molecules.[3]

-

Hydromagnesite and Dypingite: Dypingite is structurally similar to hydromagnesite but has a more disordered structure and a variable amount of water.[11][12] It is considered that dypingite can transform to the more stable hydromagnesite upon dehydration and ordering of its structure.[11] The crystal structure of dypingite has been shown to be derived from that of hydromagnesite.[5][13][14]

Visualizing Stability and Transformations

The following diagrams, generated using the DOT language, illustrate the key relationships and processes discussed in this guide.

Caption: Relative thermodynamic stability of common magnesium carbonate hydrates.

Caption: Simplified dehydration pathways of magnesium carbonate hydrates.

Caption: General workflow for ab initio studies of mineral stability.

References

- 1. researchgate.net [researchgate.net]

- 2. Polymorphism and Phase Stability of Hydrated Magnesium Carbonate Nesquehonite MgCO3·3H2O: Negative Axial Compressibility and Thermal Expansion in a Cementitious Material - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]